molecular formula C16H19N3O3 B3987233 1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one

1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one

Cat. No.: B3987233
M. Wt: 301.34 g/mol
InChI Key: YJNZKENWROEKMY-UHFFFAOYSA-N
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Description

1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Alkylation: Addition of the ethyl group.

    Piperidinylation: Introduction of the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Substituted quinolines: From substitution reactions on the piperidine ring.

Scientific Research Applications

1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group and piperidine ring may play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Nitroquinolines: Compounds with a nitro group on the quinoline ring.

Uniqueness

1-ethyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is unique due to the combination of the nitro group, ethyl group, and piperidine ring, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-ethyl-3-nitro-4-piperidin-1-ylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-18-13-9-5-4-8-12(13)14(15(16(18)20)19(21)22)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNZKENWROEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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